molecular formula C8H14Cl2N2 B3146117 3,5-Dimethylbenzene-1,2-diamine dihydrochloride CAS No. 59007-83-9

3,5-Dimethylbenzene-1,2-diamine dihydrochloride

Cat. No.: B3146117
CAS No.: 59007-83-9
M. Wt: 209.11 g/mol
InChI Key: NASDGWFCRRYTDH-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzene-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol . This compound is a derivative of benzene, characterized by the presence of two methyl groups and two amine groups attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of 1,3-dimethylbenzene (m-xylene) followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are subsequently reduced to amine groups using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dimethylbenzene-1,2-diamine dihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and materials .

Biology: In biological research, this compound is used in the derivatization of biomolecules for analytical purposes. It helps in the detection and quantification of specific biomolecules in complex biological samples .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3,5-Dimethylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects .

Comparison with Similar Compounds

Biological Activity

3,5-Dimethylbenzene-1,2-diamine dihydrochloride, also known as 4,5-dimethyl-1,2-phenylenediamine, is an aromatic amine with various biological activities. Its structure allows it to interact with biological systems in multiple ways, including potential therapeutic effects and toxicity. This article reviews its biological activity based on diverse research findings.

  • Molecular Formula : C₈H₁₂N₂
  • Molecular Weight : 136.19 g/mol
  • CAS Number : 3171-45-7
  • Boiling Point : 272.1 °C
  • Melting Point : 73-78 °C

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into therapeutic effects and toxicological concerns.

Therapeutic Effects

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may help in reducing oxidative stress in cells.
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, studies have shown that certain structural modifications enhance its cytotoxicity against breast cancer cells (IC50 values lower than standard drugs like doxorubicin) .
  • Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria in vitro. Its mechanism appears to involve disruption of bacterial cell membranes .

Toxicological Concerns

  • Mutagenicity : Some studies suggest that aromatic amines can be mutagenic, raising concerns about their long-term safety .
  • Skin Irritation : Due to its chemical nature, it can cause skin irritation upon contact, necessitating careful handling in laboratory settings .

The biological effects of this compound are largely attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction can lead to:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells through oxidative stress pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntioxidantHigh
AnticancerIC50 < Doxorubicin
AntibacterialEffective against multiple strains
MutagenicityPotentially mutagenic
Skin IrritationYes

Case Study Example

A recent study investigated the anticancer properties of modified derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Molecular docking studies further elucidated the binding interactions with target proteins involved in cell cycle regulation .

Properties

IUPAC Name

3,5-dimethylbenzene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-5-3-6(2)8(10)7(9)4-5;;/h3-4H,9-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASDGWFCRRYTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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